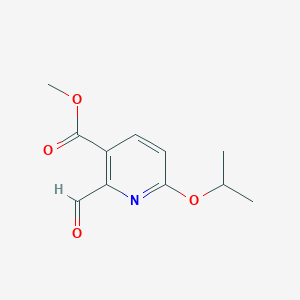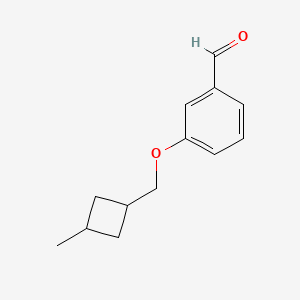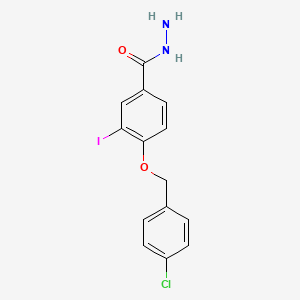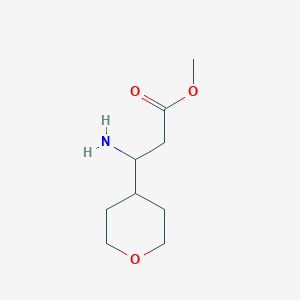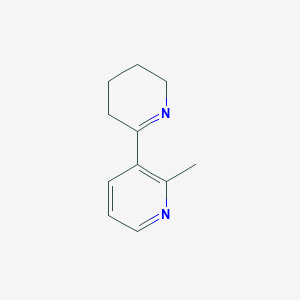
2'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound featuring a bipyridine structure with a methyl group at the 2’ position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the hydrogenation of bipyridine derivatives. One common method is the catalytic hydrogenation of 2,3’-bipyridine using hydrogen gas in the presence of a palladium or platinum catalyst under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents to facilitate the reaction.
化学反応の分析
Types of Reactions: 2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be further reduced to form fully saturated bipyridine derivatives.
Substitution: The methyl group and the nitrogen atoms in the bipyridine ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products:
Oxidation: N-oxides of 2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine.
Reduction: Fully saturated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
科学的研究の応用
2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The bipyridine structure allows it to form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions makes it a potential candidate for redox-based therapeutic applications .
類似化合物との比較
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in organic synthesis.
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine: Known for its biological activities.
Uniqueness: 2’-Methyl-3,4,5,6-tetrahydro-2,3’-bipyridine stands out due to its unique bipyridine structure, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
2-methyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8H,2-3,6-7H2,1H3 |
InChIキー |
QOWJTQLOHSGCTR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)C2=NCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15229952.png)
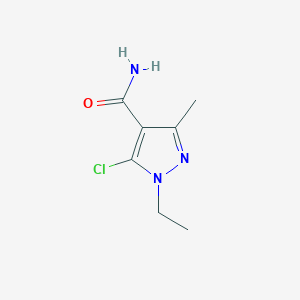
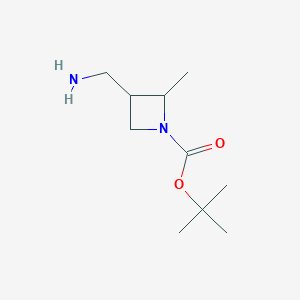
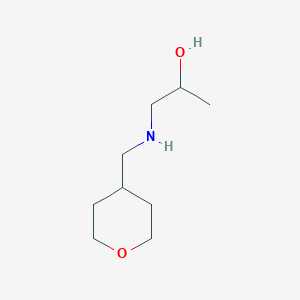
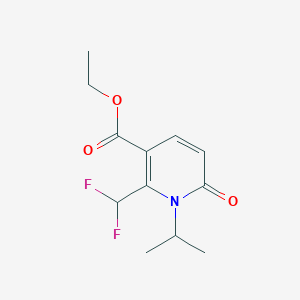
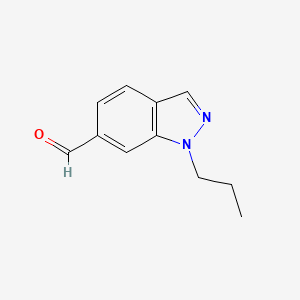
![2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B15230001.png)
